molecular formula C7H4INS B13656063 4-Iodobenzo[d]thiazole

4-Iodobenzo[d]thiazole

Cat. No.: B13656063
M. Wt: 261.08 g/mol
InChI Key: JCKDGCSIZFYMDM-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]thiazole is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzo[d]thiazole core is a privileged structure in the design of biologically active compounds, found in several FDA-approved drugs and experimental agents targeting a range of diseases . The iodine atom at the 4-position serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Stille coupling, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is of significant interest in the development of novel therapeutic agents. Research indicates that benzothiazole derivatives exhibit potent inhibitory activity against various biological targets. These include microtubule affinity-regulating kinase 4 (MARK4), a target implicated in diseases like cancer and diabetes , as well as the epidermal growth factor receptor (EGFR), which is a key target in oncology, particularly for breast cancer . Furthermore, the benzothiazole scaffold is frequently explored in the synthesis of hybrid molecules and for its antimicrobial potential against multidrug-resistant bacteria . This product is supplied for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

4-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H

InChI Key

JCKDGCSIZFYMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CS2

Origin of Product

United States

Reactivity and Functionalization of 4 Iodobenzo D Thiazole

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For 4-iodobenzo[d]thiazole, the iodine substituent serves as a versatile handle for introducing a wide array of functional groups, particularly through palladium- and copper-catalyzed processes.

Palladium catalysis is at the forefront of cross-coupling chemistry due to its high efficiency, functional group tolerance, and the predictability of its catalytic cycles. This compound, as an aryl iodide, is an ideal candidate for such transformations. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in peer-reviewed literature, the reactivity of other iodobenzothiazole isomers and related sterically hindered substrates provides significant insight. For instance, challenges in coupling sterically hindered 2'-bromo-2-aryl benzothiazoles have been overcome by leveraging the coordinating properties of the benzothiazole (B30560) nitrogen to facilitate the rate-limiting oxidative addition step. This suggests that the nitrogen atom in the this compound ring could play a similar role in its coupling reactions.

The reaction is expected to proceed under standard Suzuki-Miyaura conditions, pairing this compound with various aryl- or heteroarylboronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles This table illustrates typical conditions, as specific data for this compound is limited.

CatalystLigandBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₄Triphenylphosphine (as part of catalyst)K₃PO₄1,4-Dioxane80-90 °CGood to Excellent
Pd(OAc)₂SPhos or XPhosK₂CO₃Dioxane/H₂O100 °CGood to Excellent
[Pd(PPh₃)₂]Cl₂Triphenylphosphine (as part of catalyst)Na₂CO₃Toluene/EtOH/H₂ORefluxModerate to Good

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. The C-I bond of this compound is an excellent electrophilic partner for this transformation. The reaction mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the stannane (B1208499) to the palladium center.

Although specific examples detailing the Stille coupling of this compound are scarce, the general applicability of the reaction to aryl iodides, including complex heterocyclic systems, is well-established. The coupling can be used to introduce aryl, heteroaryl, vinyl, or alkyl groups at the C4 position of the benzothiazole core.

Table 2: General Conditions for Palladium-Catalyzed Stille Coupling This table illustrates typical conditions, as specific data for this compound is limited.

CatalystLigandAdditiveSolventTemperatureTypical YieldReference
Pd(PPh₃)₄Triphenylphosphine (as part of catalyst)NoneToluene or DMF80-110 °CModerate to Excellent
PdCl₂(PPh₃)₂Triphenylphosphine (as part of catalyst)Cu(I) salt (e.g., CuI)NMP or DMF60-100 °CGood to Excellent
Pd(OAc)₂XPhosCsFDioxane80 °CGood

Direct C-H/C-H oxidative cross-coupling is an advanced synthetic strategy that forms a biaryl linkage by activating two different C-H bonds, typically catalyzed by palladium. However, for a substrate like this compound, a more relevant transformation is the palladium-catalyzed C-H arylation, where the C-I bond of the iodobenzothiazole couples with a C-H bond of another heteroarene. This process avoids the pre-functionalization of the coupling partner, making it a highly atom-economical method.

An efficient synthesis of unsymmetrical biheteroaryl molecules has been developed via Pd(II)-catalyzed oxidative C-H/C-H cross-coupling, allowing the coupling of electron-rich N-containing heteroarenes with various thiophenes or furans. In the context of this compound, it would serve as the electrophilic partner in a direct arylation reaction. The mechanism typically involves either a concerted metalation-deprotonation pathway or an electrophilic cleavage of the C-H bond by a high-valent palladium species.

Table 3: Representative Conditions for Pd-Catalyzed C-H Arylation of Heteroarenes This table illustrates typical conditions for coupling an aryl halide with a heteroarene C-H bond.

CatalystLigandOxidant/AdditiveBaseSolventTemperatureReference
Pd(OAc)₂None or P(o-tol)₃Ag₂CO₃K₂CO₃DMA or Toluene120-150 °C
Pd(OAc)₂PCy₃·HBF₄NoneK₂CO₃Pivalic Acid120 °C

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a classical and still highly relevant method for forming carbon-heteroatom bonds (C-N, C-O, C-S). For this compound, these reactions would enable the introduction of amino, alkoxy, or thioether functionalities at the C4 position. Modern protocols often use ligands like phenanthrolines or amino acids to facilitate the reaction under milder conditions and with lower copper loadings.

Research on related iodo-heterocycles has demonstrated the utility of copper catalysis. For example, a C-N coupling method using copper(I) iodide with a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand and a silver benzoate (B1203000) additive has been developed for the reaction of iodo-azoles with N-heterocycles. This suggests that similar systems could be effective for the amination of this compound.

Table 4: General Conditions for Copper-Catalyzed C-N Coupling of Iodo-Heterocycles This table illustrates typical conditions, as specific data for this compound is limited.

CatalystLigandBaseSolventTemperatureTypical YieldReference
CuI1,10-PhenanthrolineCs₂CO₃DMF or Dioxane110-130 °CModerate to Good
CuI4,7-Dimethoxy-1,10-phenanthrolineK₃PO₄Toluene or Dioxane80-110 °CGood
CuCl₂NoneCs₂CO₃CH₃CN90 °CGood

Palladium-Catalyzed Cross-Coupling Methodologies

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) is another potential reaction pathway for this compound. In this reaction, the iodine atom is displaced by a nucleophile. SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing character of the fused thiazole (B1198619) ring system may activate the C-I bond toward nucleophilic attack.

However, aryl iodides are typically less reactive in SNAr reactions compared to aryl fluorides or chlorides unless the aromatic system is highly electron-deficient. Often, what appears to be a nucleophilic substitution on an aryl iodide proceeds via a copper-catalyzed mechanism, especially with nucleophiles like amines or alkoxides. True SNAr reactions with this compound would likely require strong nucleophiles and potentially harsh reaction conditions (high temperatures). The general reactivity of halobenzothiazoles indicates that the C2 position is most susceptible to nucleophilic attack, but substitution at the benzene (B151609) ring is also possible. For other isomers like 6-iodobenzo[d]thiazol-2-amine, the iodine atom can be replaced by nucleophiles such as sodium azide.

Table 5: Potential Nucleophilic Substitution Reactions This table is illustrative of potential SNAr reactions based on general principles.

NucleophileReagent ExampleExpected ProductGeneral Conditions
AmineAmmonia, Alkylamine4-Aminobenzo[d]thiazoleHigh temperature, pressure, often Cu-catalyzed
AlkoxideSodium Methoxide4-Methoxybenzo[d]thiazoleHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)
ThiolateSodium Thiophenoxide4-(Phenylthio)benzo[d]thiazolePolar aprotic solvent, often Cu-catalyzed
AzideSodium Azide4-Azidobenzo[d]thiazoleDMF, elevated temperature

Electrophilic Aromatic Substitution on Substituted 4-Iodobenzo[d]thiazoles

The benzothiazole ring system is an electron-deficient heterocycle. Electrophilic aromatic substitution (SEAr) on the benzene portion of the benzothiazole core is generally directed to the C-6 position, with secondary preference for the C-4 position. lookchem.com However, in this compound, the C-4 position is already occupied. The reactivity and orientation of subsequent electrophilic attacks are therefore governed by the combined directing effects of the fused thiazole ring and the iodine substituent at C-4.

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring's pi electrons on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction concludes with the deprotonation of the carbon bearing the new substituent, which restores the ring's aromaticity. pressbooks.publibretexts.org

In the context of this compound, the positions ortho to the iodine are C-5 and C-3 (within the thiazole ring), and the para position is C-7. The directing effect of the benzothiazole system favors substitution at C-6. Therefore, predicting the outcome of an electrophilic substitution requires considering the synergy and competition between these directing effects. For an incoming electrophile, the C-7 position is para to the iodine and meta to the sulfur atom's influence, while the C-5 position is ortho to the iodine. The C-6 position, generally favored by the benzothiazole nucleus, is meta to the iodine. The precise outcome can depend on the nature of the electrophile and the reaction conditions, but substitution at the C-7 position is often favored due to the strong para-directing effect of the iodine.

Table 1: Directing Effects in Electrophilic Aromatic Substitution on this compound

Position Relation to Iodine (C-4) Relation to Thiazole Ring Predicted Reactivity
C-5 Ortho - Activated by I (resonance), Deactivated by I (induction)
C-6 Meta Favored by benzothiazole nucleus Deactivated by I (induction)

| C-7 | Para | - | Activated by I (resonance), Deactivated by I (induction) |

Derivatization Strategies Utilizing the Iodide Moiety

The carbon-iodine bond in this compound is a key functional handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position, providing a powerful tool for molecular elaboration.

Formation of Advanced Conjugated Systems

Conjugated systems, characterized by alternating single and multiple bonds, exhibit unique electronic and photophysical properties due to the delocalization of π-electrons. wikipedia.orgualberta.ca Aryl iodides like this compound are excellent substrates for cross-coupling reactions that build such systems.

Suzuki Coupling: This reaction pairs the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for creating biaryl systems. For instance, coupling this compound with an arylboronic acid would yield a 4-arylbenzo[d]thiazole, extending the π-conjugated system across the newly formed C-C single bond.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides. Reacting this compound with an alkyne (e.g., phenylacetylene) results in the formation of a 4-(alkynyl)benzo[d]thiazole. The introduction of the carbon-carbon triple bond creates a linear, rigid extension of the conjugated system.

Heck Coupling: In the Heck reaction, an aryl iodide is coupled with an alkene under palladium catalysis to form a new, substituted alkene. This allows for the introduction of vinyl groups at the C-4 position, further expanding the delocalized electron network.

These coupling strategies are fundamental in materials science and medicinal chemistry for synthesizing novel dyes, organic semiconductors, and complex drug candidates.

Table 2: Cross-Coupling Reactions for Extending Conjugation

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Coupling Arylboronic acid/ester Pd catalyst, Base 4-Arylbenzo[d]thiazole
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu co-catalyst, Base 4-Alkynylbenzo[d]thiazole

| Heck Coupling | Alkene | Pd catalyst, Base | 4-Vinylbenzo[d]thiazole |

Analytical Derivatization for Spectroscopic Enhancement

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability by spectroscopic methods. spectroscopyonline.comnih.gov The iodide in this compound can be replaced with a group that possesses a strong chromophore (for UV-Vis absorption) or fluorophore (for fluorescence detection), thereby increasing the sensitivity and selectivity of its analysis in complex mixtures. libretexts.org

A powerful strategy for this is the use of fluorogenic derivatization, where the reaction itself creates a highly fluorescent product. Drawing a parallel from a recent study, 4-iodobenzonitrile (B145841) was used as a fluorogenic reagent to react with aryl boronic acids via Suzuki coupling, forming a fluorescent cyanobiphenyl derivative detectable at very low concentrations. nih.gov Similarly, this compound could be coupled with a suitable boronic acid derivative that, upon reaction, forms a product with significantly enhanced fluorescence, enabling ultra-sensitive detection by High-Performance Liquid Chromatography with fluorescence detection (HPLC-FL). nih.gov

Another approach involves derivatizing the iodide ion itself after cleavage from the ring, though this is less direct. For instance, iodide ions in solution can be oxidized and reacted with N,N-dimethylaniline to produce 4-iodo-N,N-dimethylaniline, a compound readily analyzable by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govnih.gov While this method applies to the free anion, it underscores the principle of converting a less detectable species into one amenable to sensitive analytical techniques.

Radical Pathway Investigations in Reactivity

Beyond two-electron (polar) reaction pathways, chemical compounds can also react via one-electron processes involving radical intermediates. aklectures.com These reactions are typically initiated by heat or light, often with a radical initiator. libretexts.org The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage (breaking to give one electron to each atom), forming an aryl radical and an iodine atom.

Investigations into the photochemistry of the related 2-iodobenzothiazole (B74616) have shown that irradiation with UV light (λ = 254 nm) in a cryogenic argon matrix leads to the cleavage of the C-I bond, forming a 2-isocyanophenylthiyl radical. researchgate.net This provides strong evidence that the C-I bond in the iodobenzothiazole framework is photo-labile. It is highly probable that this compound would undergo a similar homolytic C-I bond cleavage under photochemical conditions to generate a 4-benzo[d]thiazolyl radical.

This aryl radical intermediate could then participate in various radical reactions:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or reagent molecule, leading to the formation of unsubstituted benzo[d]thiazole.

Radical Addition: The radical could add across the double or triple bond of an unsaturated molecule, initiating a chain reaction for C-C bond formation. libretexts.org

Dimerization: Two aryl radicals could combine to form a dimer, although this is typically a minor termination step in a radical chain reaction. aklectures.com

Furthermore, radical dehalogenation reactions are well-established. Reagents like tributyltin hydride (Bu₃SnH), in the presence of an initiator such as azobisisobutyronitrile (AIBN), can reductively remove the iodine via a radical chain mechanism. libretexts.org This process involves the tributyltin radical abstracting the iodine atom to form the 4-benzo[d]thiazolyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to complete the cycle. These radical pathways offer an alternative set of transformations for modifying the this compound core.

Spectroscopic Characterization Methodologies for 4 Iodobenzo D Thiazole

Nuclear Magnetic Resonance Spectroscopy

A definitive analysis of 4-Iodobenzo[d]thiazole using NMR techniques, which are fundamental for elucidating molecular structure, is not presently available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific, experimentally determined chemical shifts and coupling constants for the protons of this compound have not been reported. Such data would be essential for confirming the substitution pattern and electronic environment of the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a published ¹³C NMR spectrum with assigned chemical shifts for each carbon atom in the this compound molecule could not be found. This information is critical for a complete structural assignment.

Two-Dimensional NMR Techniques for Structural Confirmation

Advanced 2D NMR studies, such as COSY, HSQC, and HMBC, which are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity within a molecule, have not been documented for this compound.

Vibrational Spectroscopy

Detailed vibrational analysis of this compound is also lacking in the scientific record.

Fourier Transform Infrared (FTIR) Spectroscopy

A characteristic FTIR spectrum, which would provide information on the functional groups and vibrational modes of the molecule, including C-H, C=N, C=C, and the C-I stretching and bending frequencies, has not been published.

Mass Spectrometry Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, specific mass spectral data for this compound, including the molecular ion peak and characteristic fragment ions, are not available in the surveyed databases.

The absence of this fundamental spectroscopic data highlights a need for further research to synthesize and thoroughly characterize this compound. Such work would be a valuable contribution to the field of heterocyclic chemistry, providing essential reference data for researchers working with related compounds.

Elemental Analysis for Stoichiometric Verification

Elemental analysis of organic compounds such as this compound typically involves combustion analysis to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur. The molecular formula for this compound is C₇H₄INS. Based on this, the theoretical elemental composition can be calculated.

The verification of the elemental composition is achieved by comparing the theoretically calculated percentages with the experimental values obtained from the elemental analyzer. A close correlation between the calculated and found values, generally within a margin of ±0.4%, is considered a confirmation of the compound's purity and empirical formula.

Below is a data table presenting the theoretical elemental composition of this compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01784.0732.19%
HydrogenH1.00844.0321.54%
IodineI126.901126.9048.61%
NitrogenN14.01114.015.37%
SulfurS32.07132.0712.28%
Total 261.082 100.00%

In a typical research setting, the synthesis of this compound would be followed by its characterization, including obtaining its elemental analysis data. The experimental results would be presented alongside the calculated values to validate the structure and purity of the synthesized compound.

Computational and Theoretical Investigations of 4 Iodobenzo D Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 4-iodobenzo[d]thiazole. By approximating the many-electron problem to one of electron density, DFT allows for accurate calculations of various molecular characteristics.

Electronic Structure Elucidation and Charge Distribution Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations reveal the distribution of electron density within the molecule, highlighting regions of high and low electron density. This information is critical for understanding the molecule's polarity and its interactions with other chemical species. The presence of the iodine atom, a heavy halogen, introduces significant electronic effects that can be precisely modeled. For instance, studies on similar halogenated benzothiazoles have shown that the nature and position of the halogen atom can significantly alter the electron distribution and molecular properties. lookchem.comcymitquimica.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a detailed picture of the bonding and charge distribution. It can quantify the charges on each atom, revealing the electrophilic and nucleophilic sites within the this compound molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in understanding the reactivity of this compound. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

The HOMO is associated with the molecule's nucleophilicity, while the LUMO is linked to its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT calculations can precisely determine the energies and shapes of the HOMO and LUMO, providing valuable predictions about how this compound will behave in chemical reactions. For related thiazole (B1198619) derivatives, FMO analysis has been used to explain observed reactivity trends. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)
OrbitalEnergy (eV)Description
HOMO-6.25Highest Occupied Molecular Orbital, indicating potential for electron donation.
LUMO-1.80Lowest Unoccupied Molecular Orbital, indicating potential for electron acceptance.
HOMO-LUMO Gap4.45Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in the table are illustrative and would be determined by specific DFT calculations.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules like this compound, aiding in their experimental characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. rsc.orgmdpi.comresearchgate.netsciforum.net By comparing the calculated spectra with experimental data, it is possible to confirm the molecular structure and assign specific resonances to individual atoms. nih.gov This is particularly useful for complex molecules where spectral interpretation can be challenging.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsci-hub.se These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). sci-hub.se This information is valuable for understanding the photophysical properties of this compound and its potential applications in areas like materials science.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopic TechniquePredicted ParameterPredicted Value
¹³C NMRChemical Shift Range (ppm)110 - 160
¹H NMRChemical Shift Range (ppm)7.0 - 8.5
UV-Visλmax (nm)~280, ~320

Note: The values in the table are illustrative and would be determined by specific DFT and TD-DFT calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical process. For instance, computational studies can be used to explore the mechanisms of cross-coupling reactions or nucleophilic aromatic substitutions involving the carbon-iodine bond.

Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity and regioselectivity of this compound in various chemical reactions. chemrxiv.orgchemrxiv.org By analyzing the electron distribution, steric factors, and the energies of potential intermediates and transition states, it is possible to determine which positions on the benzothiazole (B30560) ring are most susceptible to attack by different reagents. For example, in electrophilic aromatic substitution reactions, calculations can predict whether substitution is more likely to occur at the 4-, 5-, 6-, or 7-position of the benzene (B151609) ring. Similarly, for reactions involving the iodine substituent, such as metal-catalyzed cross-coupling, computational models can predict the feasibility and outcome of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. mun.ca While the benzothiazole ring system is largely planar, the orientation of substituents and any potential flexibility in the molecule can be explored through computational methods.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.govresearchgate.netbiorxiv.org These simulations solve the classical equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with solvent molecules or other species. MD simulations can reveal how the molecule behaves at different temperatures and pressures, providing insights into its flexibility and the accessibility of different reactive sites.

Advanced Applications in Materials Science and Catalysis

Role as Building Blocks in Organic Electronic Materials

The development of novel organic semiconductors is crucial for advancing the field of organic electronics. Benzothiazole (B30560) derivatives are recognized for their electron-deficient nature, which, when integrated into conjugated polymer systems, can lead to materials with desirable electronic and optical properties.

The synthesis of semiconducting polymers often involves the strategic combination of electron-donating and electron-accepting monomer units to tailor the material's bandgap and charge transport characteristics. Thiazole (B1198619) and its fused derivatives, including benzothiazole, are widely utilized as electron-accepting building blocks in these polymers. nih.gov The electron-deficient character, rigidity, and high planarity of thiazole-containing heterocycles contribute to favorable energy levels, optimized molecular packing, and enhanced intermolecular interactions within the resulting polymers. nih.gov While specific examples detailing the use of 4-Iodobenzo[d]thiazole were not found, its structure is analogous to other halogenated benzothiazoles used in polymerization reactions, such as Stille coupling, to create conjugated polymers for electronic applications. mdpi.comdoi.org

Organic solar cells (OSCs) have seen significant advancements driven by the development of new photoactive materials. nih.gov Materials based on thiazole-containing heterocycles, such as benzo[d]thiazole, are actively being explored for this purpose. nih.gov The incorporation of these units into the polymer backbone can influence the material's absorption spectrum, energy levels, and morphology of the active layer in a solar cell device, all of which are critical factors for achieving high power conversion efficiencies. nih.gov Although direct application of this compound in OSCs is not yet widely reported, related structures like thiazolo[5,4-d]thiazole (B1587360) have been successfully used in organic sensitizers for dye-sensitized solar cells. researchgate.net

The unique photophysical properties of materials derived from benzothiazole lend themselves to a variety of optoelectronic applications. Conjugated polymers containing benzothiazole units are employed as the core materials in devices like organic thin-film transistors (OTFTs). mdpi.com The design of these materials allows for the tuning of their charge carrier mobility and on/off current ratios, which are key performance metrics for transistors. mdpi.com

Precursors for Supramolecular Assemblies and Frameworks

The ability of this compound to participate in directional bonding makes it a promising candidate for the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

COFs are a class of crystalline porous polymers with well-defined structures and high stability, making them suitable for applications in gas storage, separation, and catalysis. mdpi.commdpi.com While the direct use of this compound in COF synthesis is not extensively documented, benzothiazole-containing building blocks have been successfully employed. For instance, a benzothiazole-based COF was synthesized through the condensation of 2,6-diaminobenzothiazole with 2,4,6-triformylphloroglucinol. researchgate.netresearchgate.net This demonstrates the potential for incorporating the benzothiazole moiety into COF structures. The reactive iodide of this compound could potentially be utilized in post-synthetic modification of COFs or in novel synthetic routes to create functional frameworks.

LMOFs are a subclass of MOFs that exhibit luminescence, making them attractive for applications in sensing, imaging, and lighting. rsc.orgbohrium.comresearchgate.net The luminescence in these materials can originate from the organic linker, the metal ion, or a combination of both. rsc.orgresearchgate.netresearchgate.net Thiazole and its derivatives are known to be intrinsically fluorescent and have been used to construct LMOFs. scientificarchives.com For example, thiazolo[5,4-d]thiazole-based linkers have been incorporated into LMOFs for the detection of environmental contaminants. scientificarchives.com The benzothiazole unit of this compound, with its conjugated aromatic system, has the potential to act as a luminescent component in the design of new LMOFs.

Catalytic Applications of Iodinated Thiazole Systems

The introduction of an iodine atom onto the benzothiazole framework, as in this compound, offers unique opportunities for catalytic applications. The carbon-iodine bond is a versatile functional group that can participate in various coupling reactions, making these compounds valuable precursors for synthesizing more complex ligands. Furthermore, the electronic properties of the benzothiazole ring system itself can be harnessed for direct catalytic activity.

Ligands in Transition Metal Catalysis

While specific studies focusing exclusively on this compound as a ligand in transition metal catalysis are not extensively documented, the broader class of benzothiazole derivatives has demonstrated significant potential in this area. The nitrogen and sulfur atoms within the thiazole ring provide effective coordination sites for transition metals.

The primary utility of the iodo-substituent in this compound lies in its ability to serve as a handle for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are powerful tools for creating new carbon-carbon bonds. By reacting this compound with various organoboron, organoacetylene, or olefinic compounds, a diverse library of substituted benzothiazole ligands can be synthesized. These tailored ligands can then be used to modulate the electronic and steric properties of transition metal catalysts, influencing their activity, selectivity, and stability in a wide range of organic transformations.

For instance, the nitrogen atom of the benzothiazole ring can coordinate to a palladium center, which can facilitate the oxidative addition step in cross-coupling reactions. This has been observed in ligand-free Suzuki-Miyaura coupling reactions of sterically hindered 2'-bromo-2-aryl benzothiazoles, where the benzothiazole nitrogen is proposed to form a palladacyclic intermediate that promotes the catalytic cycle. A similar role can be envisioned for ligands derived from this compound.

The synthesis of transition metal complexes with benzothiazole-based Schiff base ligands has been reported, demonstrating the coordination versatility of the benzothiazole moiety with various metal ions such as Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III). nih.gov These complexes often exhibit octahedral geometries where the benzothiazole nitrogen and an imine nitrogen from the Schiff base act as bidentate ligands. nih.gov This highlights the potential for creating multidentate ligands starting from this compound, which could lead to highly stable and selective catalysts.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

Reaction TypeCoupling PartnerPotential Ligand StructureCatalyst System (Typical)
Suzuki CouplingArylboronic acid4-Arylbenzo[d]thiazolePd(PPh₃)₄, base
Sonogashira CouplingTerminal alkyne4-(Alkynyl)benzo[d]thiazolePdCl₂(PPh₃)₂, CuI, base
Heck CouplingAlkene4-(Alkenyl)benzo[d]thiazolePd(OAc)₂, PPh₃, base

Direct Catalytic Activity in Organic Transformations

Beyond their role as ligands, certain benzothiazole derivatives have been shown to possess direct catalytic activity. While research specifically on the direct catalytic use of this compound is limited, the benzothiazole scaffold is a key component in some organocatalysts. For example, benzothiazole and benzoxazole-containing triazoles have been synthesized through enolate-mediated organocatalytic azide-ketone cycloadditions.

Furthermore, iodinated aromatic compounds can sometimes act as catalysts themselves, particularly in oxidative reactions. For instance, iodobenzene (B50100) has been used as an additive in palladium-catalyzed C-H activation for the synthesis of benzothiazoles. This suggests that under specific conditions, the iodo-functional group in this compound might play a role in promoting certain catalytic cycles. However, further research is needed to explore and establish the direct catalytic applications of this specific compound.

Applications as Chemical Probes and Research Reagents

The unique photophysical properties of the benzothiazole core make it an attractive scaffold for the development of chemical probes and research reagents. The introduction of an iodine atom at the 4-position can serve as a strategic modification point for the synthesis of such functional molecules.

Benzothiazole derivatives are known to form the basis of fluorescent chemosensors for the detection of various analytes, including metal ions and anions. nih.govrsc.org These sensors often operate on principles such as intramolecular charge transfer (ICT), where the interaction with an analyte alters the electronic properties of the molecule, leading to a change in its fluorescence emission.

A significant application of iodinated benzothiazoles has been demonstrated in the field of materials science for creating two-photon absorbing fluorophores. Direct iodination of benzothiazoles has been shown to yield 4,7-diiodobenzothiazoles, which serve as key precursors in the synthesis of highly efficient quasi-quadrupolar fluorophores. chemrxiv.org These molecules exhibit large two-photon absorption cross-sections in the near-infrared region, making them valuable for applications in bioimaging and photodynamic therapy. chemrxiv.org This research highlights the critical role of the iodo-substituent as a reactive site for the construction of advanced functional materials.

While this example involves a di-iodinated species, it underscores the potential of this compound as a building block for similar functional dyes. Through cross-coupling reactions at the 4-position, various donor or acceptor groups can be introduced to fine-tune the photophysical properties and create probes with high sensitivity and selectivity for specific analytes.

Table 2: Examples of Benzothiazole-Based Fluorescent Probes

Probe TypeTarget AnalyteSensing MechanismReported Detection Limit
Benzothiazole-Indene ConjugateCyanide (CN⁻)Inhibition of Intramolecular Charge Transfer (ICT)5.97 nM nih.gov
Benzothiazole with Diphenyl PhosphonatePeroxynitrite (ONOO⁻)Turn-on Fluorescence12.8 nM rsc.org

The development of such probes often involves a modular synthetic approach where the benzothiazole core provides the fundamental fluorophore, and specific recognition units are attached to confer selectivity for the target analyte. The presence of the iodine atom in this compound provides a convenient and versatile point of attachment for these recognition moieties, making it a valuable reagent for the synthesis of custom-designed chemical probes for a wide range of research applications.

Q & A

Q. What in silico tools predict synergistic effects of this compound in combination therapies?

  • Methodology :
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify co-targets .
  • Machine Learning : Train models on drug combination databases (e.g., DrugComb) to forecast synergy scores .

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